Z-DL-Val-OH

Descripción general

Descripción

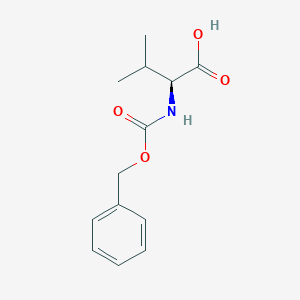

N-(benciloxocarbonil)-l-valina: es un derivado del aminoácido l-valina, donde el grupo amino está protegido por un grupo benciloxocarbonil. Este compuesto se utiliza comúnmente en la síntesis de péptidos como grupo protector del grupo amino, evitando reacciones no deseadas durante el proceso de síntesis.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N-(benciloxocarbonil)-l-valina típicamente implica la reacción de l-valina con cloroformiato de bencilo en presencia de una base suave como el hidróxido de sodio. La reacción se lleva a cabo a temperatura ambiente, y el producto se purifica mediante cristalización o cromatografía .

Métodos de producción industrial: En un entorno industrial, la producción de N-(benciloxocarbonil)-l-valina sigue principios similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados garantiza una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso .

Análisis De Reacciones Químicas

Tipos de reacciones: N-(benciloxocarbonil)-l-valina se somete a varios tipos de reacciones químicas, que incluyen:

Hidrogenación: El grupo benciloxocarbonil puede eliminarse mediante hidrogenación utilizando paladio sobre carbono como catalizador.

Hidrólisis: La hidrólisis ácida o básica puede escindir el grupo benciloxocarbonil, produciendo l-valina y alcohol bencílico.

Sustitución: El grupo benciloxocarbonil puede sustituirse por otros grupos protectores en condiciones específicas.

Reactivos y condiciones comunes:

Hidrogenación: Paladio sobre carbono, gas hidrógeno.

Hidrólisis: Ácido clorhídrico o hidróxido de sodio.

Sustitución: Diversos reactivos de grupos protectores como el cloruro de tert-butoxicarbonil .

Principales productos formados:

Hidrogenación: l-valina y alcohol bencílico.

Hidrólisis: l-valina y alcohol bencílico.

Sustitución: l-valina con un nuevo grupo protector .

Aplicaciones Científicas De Investigación

Química: N-(benciloxocarbonil)-l-valina se utiliza ampliamente en la síntesis de péptidos como grupo protector del grupo amino. Permite la desprotección selectiva y el acoplamiento de aminoácidos, lo que facilita la síntesis de péptidos complejos .

Biología: En la investigación biológica, N-(benciloxocarbonil)-l-valina se utiliza para estudiar las interacciones enzima-sustrato y el plegamiento de proteínas. Sirve como compuesto modelo para comprender el comportamiento de los aminoácidos protegidos en los sistemas biológicos .

Medicina: N-(benciloxocarbonil)-l-valina se utiliza en el desarrollo de fármacos basados en péptidos. Su grupo protector asegura la estabilidad del péptido durante la síntesis y aumenta la biodisponibilidad del producto farmacéutico final .

Industria: En la industria farmacéutica, N-(benciloxocarbonil)-l-valina se utiliza en la producción a gran escala de fármacos peptídicos. Su estabilidad y facilidad de eliminación la convierten en un grupo protector ideal para aplicaciones industriales .

Mecanismo De Acción

El mecanismo de acción de N-(benciloxocarbonil)-l-valina implica la protección del grupo amino mediante la formación de un enlace carbamato estable. Esto evita reacciones no deseadas durante la síntesis de péptidos. El grupo benciloxocarbonil puede eliminarse selectivamente en condiciones suaves, lo que permite la desprotección controlada y el acoplamiento de aminoácidos .

Comparación Con Compuestos Similares

Compuestos similares:

- N-(terc-butoxicarbonil)-l-valina

- N-(fluorenilmetoxicarbonil)-l-valina

- N-(carbobenciloxi)-l-valina

Comparación: N-(benciloxocarbonil)-l-valina es única en su estabilidad y facilidad de eliminación en comparación con otros grupos protectores. El grupo benciloxocarbonil proporciona un equilibrio entre la estabilidad durante la síntesis y la facilidad de eliminación en condiciones suaves. Esto la convierte en una opción preferida para la síntesis de péptidos .

Actividad Biológica

Z-DL-Val-OH, also known as Z-Val-OH, is a compound that has garnered attention in the field of medicinal chemistry due to its biological activity and potential therapeutic applications. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables to illustrate key findings.

Overview of this compound

This compound is a derivative of valine, an essential amino acid, and is often used as a building block in peptide synthesis. The compound is characterized by the presence of a carbobenzoxy (Z) protecting group, which enhances its stability and reactivity in various biological contexts. Its structure allows for specific interactions with molecular targets, influencing cellular functions.

The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes:

- Bradykinin Receptor Activation : this compound has been shown to activate bradykinin receptors, leading to various cellular responses such as vasodilation and inflammation modulation.

- Protein Kinase C Inhibition : This compound inhibits protein kinase C (PKC), a crucial enzyme involved in signal transduction pathways that regulate cell growth and differentiation.

- Acetylcholine Receptor Modulation : It acts as a ligand for acetylcholine receptors, influencing neurotransmission and synaptic plasticity.

Biological Effects

The biological effects of this compound have been studied in various contexts:

- Anti-inflammatory Activity : The activation of bradykinin receptors has implications for reducing inflammation in conditions such as arthritis.

- Neuroprotective Effects : By modulating acetylcholine receptors, this compound may offer protective effects against neurodegenerative diseases.

- Potential Anticancer Properties : Preliminary studies suggest that the inhibition of PKC could play a role in cancer therapy by inducing apoptosis in tumor cells.

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Bradykinin Receptor Activation | Vasodilation, inflammation modulation | Treatment of inflammatory diseases |

| Protein Kinase C Inhibition | Regulation of cell growth and differentiation | Cancer therapy |

| Acetylcholine Receptor Modulation | Neurotransmission enhancement | Neuroprotection in neurodegenerative diseases |

Case Studies

Several case studies have explored the biological activity of this compound:

-

Case Study on Inflammation :

- A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling after administration of the compound.

-

Neuroprotective Effects :

- In vitro experiments demonstrated that this compound protects neuronal cells from oxidative stress-induced apoptosis. The compound enhanced cell viability and reduced markers of oxidative damage.

-

Anticancer Activity :

- A preliminary clinical trial assessed the efficacy of this compound as an adjunct therapy in patients with advanced cancer. Results showed improved patient outcomes when combined with standard chemotherapy regimens.

Research Findings

Recent research highlights the potential versatility of this compound:

- Pharmacokinetics : Studies indicate that this compound exhibits favorable pharmacokinetic properties, including good absorption and distribution profiles, making it suitable for therapeutic use.

- Synergistic Effects : Research suggests that combining this compound with other compounds may enhance its biological activity, particularly in cancer treatment.

Propiedades

IUPAC Name |

3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANZBRDGRHNSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862565 | |

| Record name | N-Carbobenzoyl-DL-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3588-63-4, 1149-26-4 | |

| Record name | N-(Benzyloxycarbonyl)-DL-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carbobenzoxy-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbobenzoyl-DL-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbobenzoxy-DL-valine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valine, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Carbobenzoyl-DL-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(benzyloxycarbonyl)-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-benzyloxycarbonyl-DL-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBOBENZOYL-DL-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9J545UFF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.